molecular formula C17H25N3O B4557589 N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(1-ETHYL-4-PIPERIDYL)UREA

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(1-ETHYL-4-PIPERIDYL)UREA

Cat. No.: B4557589
M. Wt: 287.4 g/mol
InChI Key: RXKVMYQGUBFFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(1-ETHYL-4-PIPERIDYL)UREA is a useful research compound. Its molecular formula is C17H25N3O and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-ethyl-4-piperidinyl)urea is 287.199762429 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase and Pain Reduction

A study highlights the synthesis and pharmacokinetic improvements of 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrate enhanced potency and pharmacokinetics over previous models, with significant reductions in inflammatory pain in vivo, suggesting potential for therapeutic applications in pain management (Rose et al., 2010).

Antiulcer and Gastric Mucosal Protective Activities

Derivatives of N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas have been synthesized and evaluated for their histamine H2-receptor antagonistic properties, along with gastric antisecretory and mucosal protective activities. These compounds offer promising leads for the development of new antiulcer agents, demonstrating the potential for dual action in both inhibiting gastric acid secretion and protecting the gastric mucosa (Miyashita et al., 1992).

Anti-inflammatory and Anti-proliferative Properties

N-acyl-N-phenyl ureas of piperidine and substituted piperidines have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. Some derivatives displayed comparable or slightly inferior anti-inflammatory activity to indomethacin in rat models, with one compound showing broad-spectrum anti-cancer activity, highlighting their potential in anti-inflammatory and cancer therapy research (Ranise et al., 2001).

Development of Novel Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to test their antiacetylcholinesterase activity. By optimizing the spacer length and substituents, compounds with high inhibitory activities were identified, suggesting their application in the development of treatments for neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).

Urea Biosensors and Nitrogen Fertilizer Management

Research into the development of urea biosensors based on N2 incorporated diamond nanowire electrodes has shown promising results for the quantitative determination of urea in solutions, offering applications in both medical diagnostics and agricultural nutrient management (Shalini et al., 2014).

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-2-20-10-8-15(9-11-20)18-17(21)19-16-7-6-13-4-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKVMYQGUBFFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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